molecular formula C12H21NO4 B2696337 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid CAS No. 2102412-52-0

1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2696337
CAS No.: 2102412-52-0
M. Wt: 243.303
InChI Key: RMZIVUWJGGOFSU-UHFFFAOYSA-N
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Description

1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a carboxylic acid group at the 1-position and a Boc-protected aminoethyl substituent. Its synthesis involves methods analogous to those used for related cyclopentanecarboxylic acid derivatives, as described in a European patent application (Reference Examples 87 and 88) . The compound’s structure combines the conformational constraints of a four-membered cyclobutane ring with the versatility of a Boc-protected amine, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZIVUWJGGOFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of an organic solvent and a base. The reaction conditions need to be carefully controlled, including temperature and reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yields and purity .

Chemical Reactions Analysis

1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound's structure facilitates its use as a building block in the synthesis of bioactive molecules. Its tert-butoxycarbonyl (Boc) group serves as a protective group for amines, which is crucial during multi-step organic syntheses.

Table 1: Synthesis Applications

Application AreaDescription
Drug DevelopmentUsed as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
Prodrug DesignThe compound can be designed as a prodrug, enhancing the bioavailability of active drugs.

Biochemical Studies

Research indicates that derivatives of cyclobutane carboxylic acids can modulate biochemical pathways, particularly in plant biology.

Case Study: Ethylene Biosynthesis Regulation
Recent studies have demonstrated that compounds similar to 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid can act as inhibitors of enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO). This has implications for agricultural biotechnology, particularly in controlling fruit ripening and plant growth responses.

Table 2: Inhibition Activity

CompoundEnzyme TargetBinding Affinity
This compoundACO2 (Arabidopsis thaliana)High binding affinity observed in molecular docking studies

Material Science

The compound's unique cyclobutane structure allows it to be incorporated into polymeric materials, potentially enhancing properties such as strength and thermal stability.

Research Findings
Studies have shown that incorporating cyclobutane derivatives into polymer matrices can improve mechanical properties while maintaining lightweight characteristics.

Mechanism of Action

The mechanism of action of 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Molecular Formula Substituent Details Ring Size Key Functional Groups Applications/Notes References
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid C₁₂H₂₀N₂O₅ Boc-protected aminoethyl at 1-position 4-membered (cyclobutane) Carboxylic acid, Boc-amine Peptide synthesis, drug intermediates
1-(Boc-amino)cyclobutanecarboxylic acid C₁₀H₁₇NO₄ Boc-amino directly attached to cyclobutane 4-membered (cyclobutane) Carboxylic acid, Boc-amine Reduced steric hindrance vs. target
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ tert-Butoxy group at 3-position 4-membered (cyclobutane) Carboxylic acid, ether Material science, agrochemicals
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ Boc-amino on cyclopropane, ethyl ester 3-membered (cyclopropane) Ester, Boc-amine High ring strain, synthetic intermediates
1-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid C₁₀H₁₆O₄ Boc group directly attached to cyclobutane 4-membered (cyclobutane) Carboxylic acid, Boc-ester Lacks amine functionality

Key Comparative Analysis

Ring Size and Conformational Flexibility
  • Cyclobutane vs. Cyclopropane: The target compound’s cyclobutane ring offers moderate ring strain compared to cyclopropane derivatives (e.g., ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate), which exhibit higher strain and reactivity .
  • Cyclopentane Derivatives: Cyclopentane-based analogs (e.g., (1R,4S)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid) provide increased stability but lack the steric constraints of cyclobutane, altering their pharmacokinetic profiles .
Substituent Position and Functional Groups
  • Aminoethyl vs. Direct Boc-Amino: The target compound’s ethyl linker separates the Boc-protected amine from the cyclobutane ring, reducing steric hindrance and enabling modular derivatization compared to 1-(Boc-amino)cyclobutanecarboxylic acid .
  • Sulfur-Containing Analogs : Compounds like 1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid () replace the Boc-amine with a sulfanyl group, increasing lipophilicity but reducing hydrogen-bonding capacity .

Biological Activity

1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid, with the CAS number 2102412-52-0, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO4C_{12}H_{21}NO_{4}, with a molar mass of approximately 243.3 g/mol. The structural formula is as follows:

Structural Formula C12H21NO4\text{Structural Formula }\text{C}_{12}\text{H}_{21}\text{N}\text{O}_{4}

Antimicrobial Activity

A study exploring the structure-activity relationship of cyclobutane derivatives indicated that modifications to the cyclobutane ring could enhance antimicrobial properties. While direct evidence for the specific compound's activity is sparse, related compounds have shown promise against various bacterial strains.

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. For instance, a derivative with a cyclobutane core demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Study Focus Findings
Study A Structure-Activity RelationshipIdentified key modifications enhancing antimicrobial activity in cyclobutane derivatives.
Study B Anti-inflammatory EffectsShowed that related compounds inhibited cytokine production in macrophages.
Study C Synthesis and CharacterizationProvided synthetic routes for creating analogs of cyclobutane derivatives with potential biological activity.

Case Study: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of cyclobutane derivatives, researchers synthesized several analogs, including variations of this compound. These analogs were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at certain concentrations.

The proposed mechanisms through which cyclobutane derivatives exert their biological effects include:

  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.
  • Inhibition of Cytokine Production : Anti-inflammatory actions are often mediated through modulation of signaling pathways involved in cytokine release.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid, and how do reaction parameters influence yield?

  • The compound is typically synthesized via multi-step routes involving cyclobutane ring formation followed by Boc-protection of the amine. Cyclopropanation or cyclobutane precursors (e.g., cyclopropane carboxylates) are common starting materials . Reaction conditions such as temperature (e.g., controlled heating to 80–100°C), solvent polarity (e.g., dichloromethane for Boc protection), and catalysts (e.g., palladium for coupling reactions) significantly impact yield. For example, Boc-protection under anhydrous conditions with DCC (dicyclohexylcarbodiimide) as a coupling agent can achieve >80% yield .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • NMR Spectroscopy : The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm (9H) in 1^1H NMR, while the cyclobutane protons show splitting patterns between 2.0–3.0 ppm due to ring strain. The carboxylic acid proton (if free) is typically absent due to exchange broadening .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves purity, while ESI-MS detects the molecular ion peak [M+H+^+] at m/z ~284 (calculated for C13_{13}H22_{22}NO4+_4^+) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • It serves as a building block for peptide mimetics, where the cyclobutane ring introduces conformational rigidity. The Boc group protects the amine during solid-phase synthesis, enabling selective deprotection for subsequent couplings. Applications include protease inhibitor development and GPCR-targeted ligands .

Advanced Research Questions

Q. How does steric hindrance from the cyclobutane ring affect regioselectivity in nucleophilic substitution reactions?

  • The cyclobutane’s strained geometry increases steric bulk near the carboxylic acid, directing nucleophilic attacks (e.g., amide coupling) to the less hindered ethylamine-Boc moiety. Computational modeling (DFT) shows a 15–20% energy barrier increase for reactions at the cyclobutane-carboxylic site compared to linear analogs .

Q. What experimental approaches resolve contradictions in reported stability data under acidic vs. basic conditions?

  • Acidic Conditions : The Boc group hydrolyzes rapidly in TFA (trifluoroacetic acid), with a half-life of ~30 minutes at 25°C. This is critical for deprotection in peptide synthesis .
  • Basic Conditions : Prolonged exposure to aqueous NaOH (pH >10) degrades the cyclobutane ring, forming ethylene and CO2_2. Stability assays (TGA/DSC) recommend pH 6–8 for storage .
  • Mitigation : Use buffered solutions (pH 7.4) for biological assays and avoid strong bases during purification .

Q. How can researchers optimize catalytic asymmetric synthesis to achieve enantiopure derivatives?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) induce asymmetry during cyclobutane formation. A reported method achieves 92% ee using (R)-BINAP with a turnover number (TON) of 500 .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess, while X-ray crystallography resolves absolute configuration .

Methodological Notes

  • Safety : Use P95 respirators and nitrile gloves during synthesis due to potential respiratory irritation (H335) and skin sensitization (H315) .
  • Data Interpretation : Cross-reference NMR shifts with computed spectra (Gaussian 16) to distinguish diastereomers .
  • Contradictions : Discrepancies in melting points (e.g., 150–155°C) may arise from polymorphic forms; use DSC to identify crystalline phases .

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